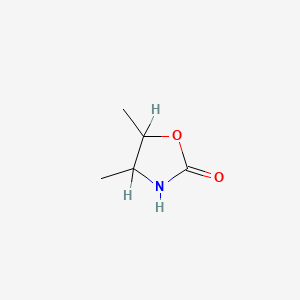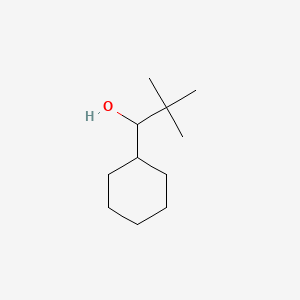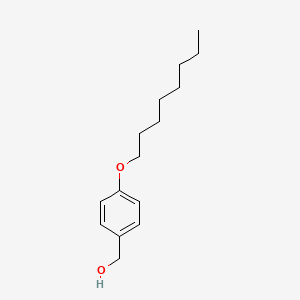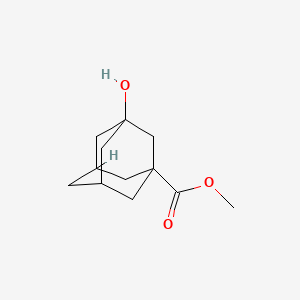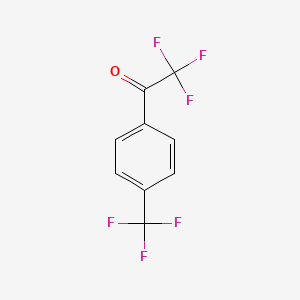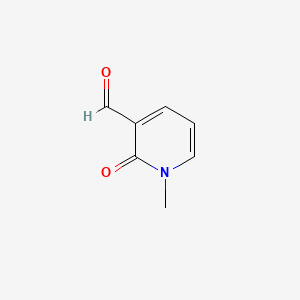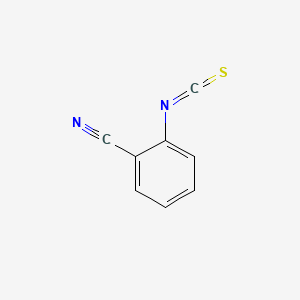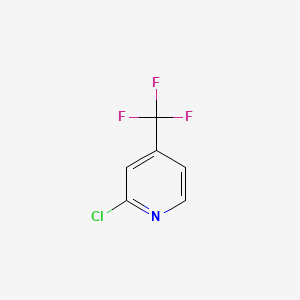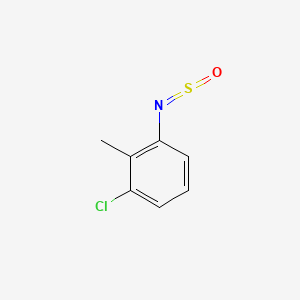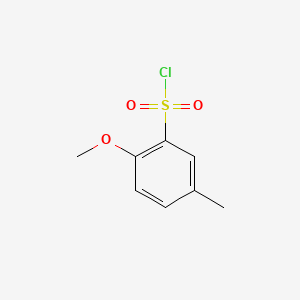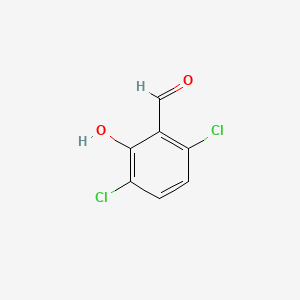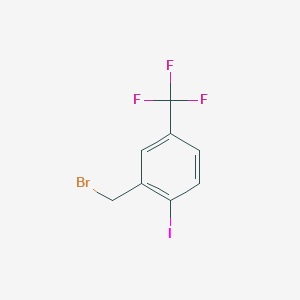
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
“2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene” is a chemical compound. It is similar to “2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene”, which has a molecular weight of 273.48 . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using N-bromosuccinimide has been investigated . Site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes .Molecular Structure Analysis
The molecular structure of similar compounds like “2-Bromo-1,3-bis(trifluoromethyl)benzene” has been analyzed .Chemical Reactions Analysis
The benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using N-bromosuccinimide in the presence of 2,2’-azobisisobutyronitrile in various reaction solvents has been investigated . The efficiency of the reaction was found to be sensitive to the kind of reaction solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene” is a liquid that is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
- Application : Trifluoromethyl groups are often incorporated into small molecules in life science-oriented research . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application : The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity . Another fluorinated substituent, the trifluoromethoxy group, is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
- Results : There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
- Application : 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
- Methods of Application : This compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results : The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
Scientific Field: Organic Chemistry
Scientific Field: Materials Chemistry
- Application : Trifluoromethyl ethers are finding increased utility as a substituent in bioactives . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results : There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
- Application : As a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of the derivatization reagent with the analyte of interest, followed by analysis using gas chromatography and mass spectrometry .
- Results : The results or outcomes of this specific application are not provided in the source .
Scientific Field: Biochemistry
Scientific Field: Analytical Chemistry
- Application : Trifluoromethyl ethers are finding increased utility as a substituent in bioactives . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results : There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
- Application : As a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of the derivatization reagent with the analyte of interest, followed by analysis using gas chromatography and mass spectrometry .
- Results : The results or outcomes of this specific application are not provided in the source .
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Analytical Chemistry
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQZPWSVWZAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593980 | |
| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
CAS RN |
702641-06-3 | |
| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702641-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)
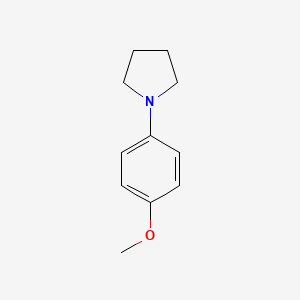
![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)
